molecular formula C23H27N3OS B2616425 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide CAS No. 392320-29-5

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide

Cat. No. B2616425
CAS RN: 392320-29-5
M. Wt: 393.55
InChI Key: KDQNITULDZURQB-UHFFFAOYSA-N
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Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Noncovalent Interactions in Adamantane Derivatives

Quantitative Assessment of Noncovalent Interactions

A study focused on three adamantane-1,3,4-thiadiazole hybrid derivatives to assess intra- and intermolecular interactions using the quantum theory of atoms in molecules (QTAIM) approach. The analysis revealed significant noncovalent interactions, including N–H⋯N hydrogen bonds, which play a crucial role in the stabilization of these compounds' crystal structures. This research provides insights into the molecular interactions and structural characteristics of adamantane derivatives, which could inform their applications in material science and drug design (El-Emam et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Synthesis and Biological Activities

Novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The findings suggest that certain derivatives exhibit good to moderate activities against Gram-positive bacteria and marked antifungal activity against Candida albicans. Additionally, some compounds demonstrated dose-dependent anti-inflammatory activities in vivo, highlighting their potential therapeutic applications (Kadi et al., 2007).

Anticonvulsant Properties and Enzyme Inhibition

Carbonic Anhydrase Inhibitors

Research into sulfonamides incorporating valproyl and other lipophilic moieties, including adamantane derivatives, has shown promising anticonvulsant properties. These compounds inhibit carbonic anhydrase (CA) isozymes involved in physiological processes, suggesting potential applications in developing antiepileptic drugs (Masereel et al., 2002).

Antiviral Activity

Anti-Influenza Virus Activity

A study utilizing microwave-assisted synthesis explored the antiviral activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A and B viruses. The research identified compounds with potent inhibitory effects, acting as fusion inhibitors by preventing the conformational change of the influenza virus hemaglutinin, which could be beneficial for antiviral drug development (Göktaş et al., 2012).

Catalysis and Ligand Applications

N-Heterocyclic Carbene Ligands

The synthesis and application of adamantyl-substituted N-heterocyclic carbene (NHC) ligands in second-generation Grubbs-type metathesis catalysts have been explored. Although steric hindrance posed challenges, the study offers valuable insights into the design of NHC ligands for catalytic applications, potentially influencing the development of new catalysts for organic synthesis and polymerization reactions (Dinger et al., 2003).

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c27-20(19-6-7-19)26(14-15-4-2-1-3-5-15)22-25-24-21(28-22)23-11-16-8-17(12-23)10-18(9-16)13-23/h1-5,16-19H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQNITULDZURQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide

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